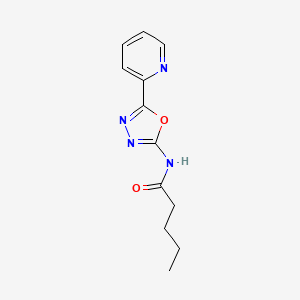

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide

Description

Properties

IUPAC Name |

N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-2-3-7-10(17)14-12-16-15-11(18-12)9-6-4-5-8-13-9/h4-6,8H,2-3,7H2,1H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFPRVNXOKRGIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(O1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the reaction of pyridine-2-carboxylic acid hydrazide with pentanoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Oxadiazole Ring

Aryl Substituent Variations

- OZE-III (N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide): Replacing the pyridin-2-yl group with a 4-chlorophenyl moiety results in a compound with demonstrated activity against Staphylococcus aureus (MIC values: 8–32 µg/mL) . Comparison: The pyridin-2-yl group in the target compound may offer stronger hydrogen-bonding interactions via its nitrogen atom compared to the chloro-substituted phenyl ring, but this could reduce lipophilicity .

Heterocyclic Hybrids

Amide Chain Modifications

Chain Length and Branching

Pentanamide vs. Shorter Chains :

Thioether vs. Direct Linkage

- Compounds with thioether bridges (e.g., 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide in ) introduce flexibility and sulfur-mediated interactions. The target compound’s direct amide linkage may reduce metabolic instability associated with thioethers .

Biological Activity

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study highlighted that the presence of specific substituents on the phenyl ring could enhance the antimicrobial activity of these compounds .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Pyridin-3-yl)-1,3,4-oxadiazole | Staphylococcus aureus | 12 µg/mL |

| 5-(Pyridin-2-yl)-1,3,4-oxadiazole | Escherichia coli | 15 µg/mL |

| N-(5-(pyridin-2-yl)-1,3,4-oxadiazol) | Klebsiella pneumoniae | 10 µg/mL |

Anticancer Activity

Recent studies have investigated the anticancer potential of oxadiazole derivatives. Compounds similar to this compound have been shown to inhibit telomerase activity in cancer cell lines. For example, a series of oxadiazole derivatives were tested against various cancer cell lines (HEPG2, MCF7), demonstrating IC₅₀ values ranging from 0.76 to 9.59 µM .

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cancer Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| Compound A | HEPG2 | 0.76 |

| Compound B | MCF7 | 1.54 |

| Compound C | SW1116 | 9.59 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Telomerase : The compound has been shown to inhibit telomerase activity in cancer cells, which is crucial for tumor growth and survival.

- Antimicrobial Mechanism : The oxadiazole moiety may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival.

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. The study demonstrated that modifications in the molecular structure could lead to enhanced biological activity against specific cancer types .

Another study focused on the antimicrobial properties of similar compounds against resistant bacterial strains. Results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains .

Q & A

Q. What are the recommended synthetic routes for N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

- Coupling reactions : Amide bond formation between the oxadiazole core and pentanamide sidechain using coupling agents like EDCI/HOBt or DCC in aprotic solvents (e.g., DMF or DCM) .

- Purification : Normal-phase chromatography (e.g., hexane/ethyl acetate gradients) or amine-phase chromatography for polar byproducts .

Optimization : Adjust reaction time (6–24 hrs), temperature (80–100°C), and catalyst (e.g., NaH for deprotonation) to improve yields (typically 40–60%) .

Q. How can the structural integrity of this compound be confirmed experimentally?

- NMR spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., pyridine protons at δ 8.2–9.1 ppm, oxadiazole C=O at ~165 ppm) .

- Mass spectrometry : Confirm molecular ion [M+H] and fragmentation patterns (e.g., loss of pentanamide sidechain).

- X-ray crystallography : Use SHELX programs for crystal structure refinement to validate stereochemistry and intermolecular interactions .

Q. What are the key physicochemical properties relevant to its biological activity?

- Lipophilicity : LogP values (predicted ~2.5–3.0) influence membrane permeability.

- Solubility : Moderate solubility in DMSO (≥10 mM) but poor aqueous solubility; use co-solvents (e.g., PEG-400) for in vitro assays .

- Stability : Stable at pH 4–8 for 24 hrs; degradation observed under strong acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its antimicrobial activity?

- Substituent variation : Compare analogs with modified pyridine (e.g., 3-methoxy vs. 4-chloro) or pentanamide chain lengths (Table 1) .

- Biological testing : Use agar well diffusion (1 mg/mL) against S. aureus strains and C. elegans survival assays to quantify efficacy .

| Analog | Substituent | MIC (µg/mL) | Nematode Survival (%) |

|---|---|---|---|

| Parent | Pyridin-2-yl | 32 | 65 |

| OZE-I | Tetrahydronaphthyl | 16 | 78 |

| OZE-III | 4-Chlorophenyl | 64 | 42 |

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Pharmacokinetic profiling : Assess bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (liver microsomes) .

- Solubility optimization : Use salt forms (e.g., HCl) or nanoformulations to enhance absorption .

- Target engagement : Validate binding to microbial enzymes (e.g., dihydrofolate reductase) via SPR or isothermal titration calorimetry (ITC) .

Q. What methodologies are recommended for studying its interaction with biological targets?

- Molecular docking : Use AutoDock Vina to predict binding modes to pyruvate kinase or DNA gyrase .

- Cellular assays : Measure ROS generation (DCFH-DA probe) or membrane disruption (propidium iodide uptake) .

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated S. aureus .

Q. How can data inconsistencies in solubility vs. bioactivity be addressed?

- Solubility-activity matrices : Test analogs with incremental logP adjustments (e.g., cyclopropane vs. pentyl chains) .

- Co-crystallization : Co-crystal structures with target proteins (e.g., SHELXD-refined PDB files) to confirm binding despite solubility limitations .

Methodological Challenges

Q. What advanced techniques are critical for analyzing its mechanism of action?

- Radioligand binding assays : Use -labeled analogs to quantify dopamine receptor affinity (e.g., D3 vs. D2 receptors) .

- Metabolomics : LC-HRMS to identify phase I/II metabolites in hepatocyte models .

- Cryo-EM : Resolve binding conformations in membrane-embedded targets (e.g., GPCRs) .

Q. How can researchers optimize its pharmacokinetic profile for CNS penetration?

- BBB permeability : Parallel artificial membrane permeability assay (PAMPA-BBB) to screen analogs .

- Prodrug design : Introduce ester or carbamate moieties for enhanced brain uptake (e.g., morpholinosulfonyl derivatives) .

Data Interpretation and Validation

Q. What statistical approaches are recommended for validating contradictory bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.